N-(2-acetylphenyl)-3-methylbenzamide
Description
N-(2-Acetylphenyl)-3-methylbenzamide is a benzamide derivative featuring a 3-methylbenzoyl group attached to a 2-acetylphenylamine moiety. Benzamide derivatives are widely studied for their roles in organic synthesis, particularly as directing groups in transition metal-catalyzed C–H functionalization reactions .
Synthesis of such compounds typically involves amide bond formation between substituted benzoyl chlorides (e.g., 3-methylbenzoyl chloride) and functionalized anilines (e.g., 2-acetylaniline) under standard coupling conditions . Characterization methods for analogous compounds include NMR, IR, GC-MS, and X-ray crystallography .
Properties
Molecular Formula |
C16H15NO2 |
|---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
N-(2-acetylphenyl)-3-methylbenzamide |
InChI |
InChI=1S/C16H15NO2/c1-11-6-5-7-13(10-11)16(19)17-15-9-4-3-8-14(15)12(2)18/h3-10H,1-2H3,(H,17,19) |
InChI Key |
SBDQFTUYBJXPTH-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)C |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Structural Differences: Replaces the acetyl group with a hydroxy-dimethylethyl substituent. This N,O-bidentate directing group facilitates chelation with transition metals, forming stable five-membered metallacycles during C–H activation . Synthesis: Achieved via 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol, yielding 62% with acid chloride vs. 11% with carboxylic acid . Characterization: Confirmed by X-ray crystallography (CCDC data available), NMR (distinct δ 1.3 ppm for methyl groups), and elemental analysis . Applications: Effective in Pd/Ru-catalyzed C–H functionalization due to strong metal coordination .
N-(2-Acetyl-4,5-dimethoxyphenethyl)benzamide (3b)
Structural Differences: Features a 4,5-dimethoxyphenethyl chain and acetyl group, increasing steric bulk and electron density. Characterization: $ ^1 \text{H NMR} $ shows acetyl singlet (δ 2.61 ppm) and methoxy signals (δ 3.88–3.90 ppm); elemental analysis: C (69.71%), H (6.47%), N (4.28%) . Applications: Not explicitly stated, but methoxy groups may enhance solubility and modulate electronic effects in catalysis.
Positional Isomers ()
- N-(3-Acetylphenyl)-3-methylbenzamide (CAS 710330-32-8) : Acetyl at the 3-position alters electronic effects and steric interactions compared to the 2-acetyl isomer.
- N-(2-Acetylphenyl)-4-methylbenzamide (CAS 325715-13-7) : Methyl group at the 4-position on the benzoyl ring may reduce steric hindrance during metal coordination.
Thiazine Derivatives ()
- N-[2-(3-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-3-methylbenzamide: Integrates a quinazolinone core, expanding applications into medicinal chemistry (e.g., kinase inhibition) .
- (Z)-N-(3-(2-Iodophenyl)-4-oxo-6-phenyl-3,4-dihydro-2H-1,3-thiazin-2-ylidene)-3-methylbenzamide : Demonstrates axial chirality, highlighting the role of benzamide moieties in asymmetric synthesis .
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